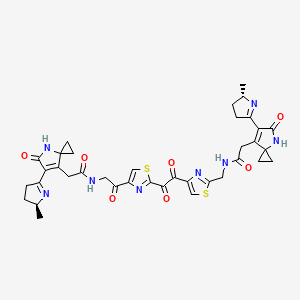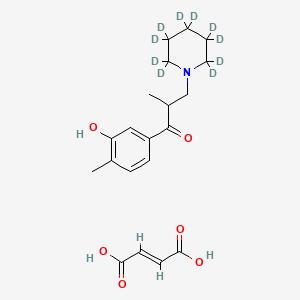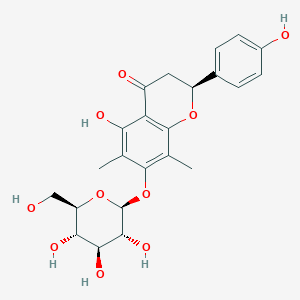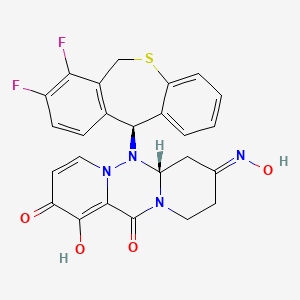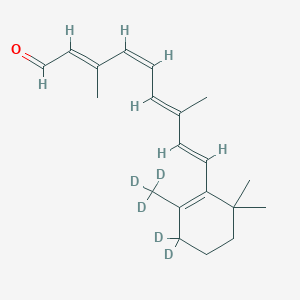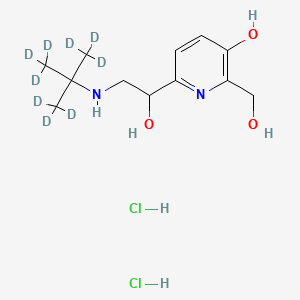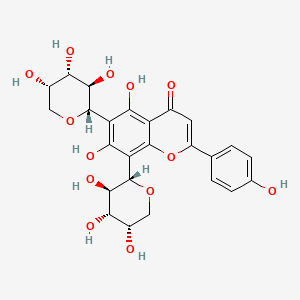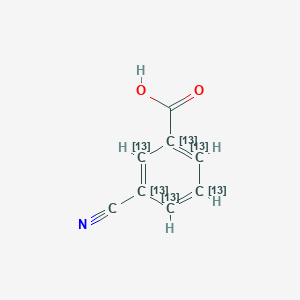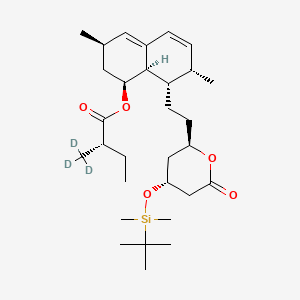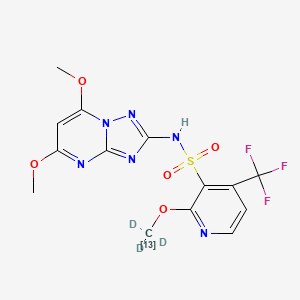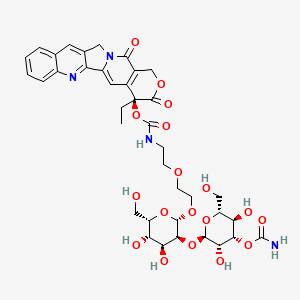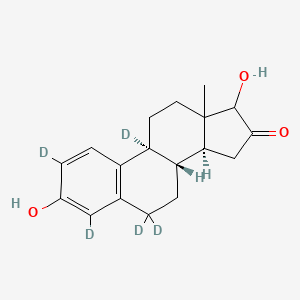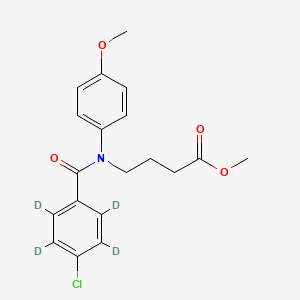
Clanobutin methyl ester-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clanobutin methyl ester-d4 is a deuterium-labeled derivative of Clanobutin methyl ester. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research for various analytical and bioactivity studies due to its unique properties and isotopic labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Clanobutin methyl ester-d4 typically involves the esterification of Clanobutin with deuterated methanol (CD3OD). The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The use of deuterated methanol in large quantities is a key aspect of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions: Clanobutin methyl ester-d4 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Clanobutin methyl ester-d4 is widely used in scientific research due to its deuterium labeling, which makes it an excellent tracer in various studies. Some of its applications include:
Chemistry: Used in reaction mechanism studies to trace the pathway of chemical reactions.
Biology: Employed in metabolic studies to understand the fate of compounds in biological systems.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Clanobutin methyl ester-d4 is primarily related to its role as a tracer molecule. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in different processes .
Comparación Con Compuestos Similares
Clanobutin: The non-deuterated form of Clanobutin methyl ester.
Deuterated Esters: Other esters labeled with deuterium, such as deuterated ethyl acetate or deuterated methyl benzoate.
Uniqueness: Clanobutin methyl ester-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and analytical studies. Compared to other similar compounds, it offers higher precision in tracking and understanding complex chemical and biological processes .
Propiedades
Fórmula molecular |
C19H20ClNO4 |
|---|---|
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
methyl 4-(N-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-4-methoxyanilino)butanoate |
InChI |
InChI=1S/C19H20ClNO4/c1-24-17-11-9-16(10-12-17)21(13-3-4-18(22)25-2)19(23)14-5-7-15(20)8-6-14/h5-12H,3-4,13H2,1-2H3/i5D,6D,7D,8D |
Clave InChI |
ACJGRBTWFMIBOD-KDWZCNHSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)N(CCCC(=O)OC)C2=CC=C(C=C2)OC)[2H])[2H])Cl)[2H] |
SMILES canónico |
COC1=CC=C(C=C1)N(CCCC(=O)OC)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


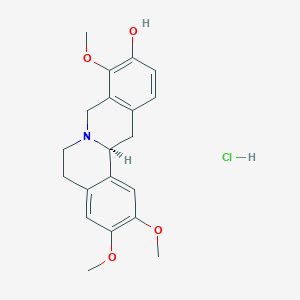
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
